molecular formula C33H39NO13 B13861838 Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester (1.0mg/ml in Acetonitrile)

Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester (1.0mg/ml in Acetonitrile)

Cat. No.: B13861838
M. Wt: 657.7 g/mol
InChI Key: YNIGHJDOOLBUBT-PPJWXUBYSA-N
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Description

Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester (1.0mg/ml in Acetonitrile) is a derivative of naltrexone, a well-known opioid receptor antagonist. This compound is characterized by the presence of acetylated glucuronic acid and methyl ester groups, which enhance its solubility and stability in organic solvents like acetonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester typically involves the glucuronidation of naltrexone. This process can be facilitated by using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a glycosyl donor in the presence of a catalyst such as bis(trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve large-scale glucuronidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deacetylated derivatives, oxidized forms, and substituted analogs, depending on the specific reaction conditions .

Scientific Research Applications

Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester involves its interaction with opioid receptors. The compound acts as an antagonist, blocking the effects of opioid agonists by binding to the receptors without activating them. This prevents the typical opioid-induced cellular responses, thereby reducing the effects of opioid drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester is unique due to its specific combination of naltrexone and acetylated glucuronic acid, which enhances its solubility and stability. This makes it particularly useful in organic synthesis and analytical applications .

Properties

Molecular Formula

C33H39NO13

Molecular Weight

657.7 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate

InChI

InChI=1S/C33H39NO13/c1-15(35)42-25-26(43-16(2)36)28(44-17(3)37)31(47-27(25)30(39)41-4)45-21-8-7-19-13-22-33(40)10-9-20(38)29-32(33,23(19)24(21)46-29)11-12-34(22)14-18-5-6-18/h7-8,18,22,25-29,31,40H,5-6,9-14H2,1-4H3/t22-,25+,26+,27+,28-,29+,31-,32+,33-/m1/s1

InChI Key

YNIGHJDOOLBUBT-PPJWXUBYSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C3C4=C(C[C@@H]5[C@]6([C@]4(CCN5CC7CC7)[C@@H](O3)C(=O)CC6)O)C=C2)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C3C4=C(CC5C6(C4(CCN5CC7CC7)C(O3)C(=O)CC6)O)C=C2)C(=O)OC)OC(=O)C

Origin of Product

United States

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